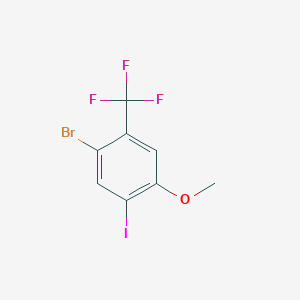

1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ブロモ-5-ヨード-4-メトキシ-2-(トリフルオロメチル)ベンゼンは、分子式C8H5BrF3IOを持つ有機化合物です。これはベンゼンの誘導体であり、ベンゼン環に結合した臭素、ヨウ素、メトキシ、トリフルオロメチル基の存在によって特徴付けられます。

準備方法

1-ブロモ-5-ヨード-4-メトキシ-2-(トリフルオロメチル)ベンゼンの合成は、通常、より単純なベンゼン誘導体から始まる複数段階の反応を伴います。一般的な合成経路には以下が含まれます。

求電子置換反応: フリーデル・クラフツアシル化によるトリフルオロメチル基の導入。

ハロゲン化: ベンゼン環の逐次臭素化とヨウ素化。

メトキシ化: 求核置換によるメトキシ基の導入。

化学反応の分析

1-ブロモ-5-ヨード-4-メトキシ-2-(トリフルオロメチル)ベンゼンは、以下のものを含むさまざまな化学反応を受けます。

置換反応: 臭素原子とヨウ素原子は、適切な条件下で他の求核剤に置換できます。

酸化と還元: この化合物は、キノンを生成する酸化または対応するヒドロ誘導体を生成する還元を受けます。

カップリング反応: 鈴木カップリングやヘック反応などのクロスカップリング反応に参加し、新しい炭素-炭素結合を形成します。

これらの反応で使用される一般的な試薬には、パラジウム触媒、炭酸カリウムなどの塩基、ジメチルホルムアミドなどの溶媒が含まれます .

科学研究への応用

1-ブロモ-5-ヨード-4-メトキシ-2-(トリフルオロメチル)ベンゼンは、さまざまな科学分野で応用されています。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 生物活性化合物や医薬品の開発における潜在的な用途。

医学: 創薬と開発における役割について調査されています。

産業: 特殊化学薬品や材料の生産に使用されます.

科学的研究の応用

1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene finds applications in various scientific fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

1-ブロモ-5-ヨード-4-メトキシ-2-(トリフルオロメチル)ベンゼンの作用機序には、求電子置換反応による分子標的との相互作用が含まれます。トリフルオロメチルやハロゲンなどの電子求引基の存在により、ベンゼン環は求核剤に対してより反応性が高くなります。この反応性は、さまざまな合成変換で利用され、この化合物は重要な中間体として機能します .

類似化合物の比較

1-ブロモ-5-ヨード-4-メトキシ-2-(トリフルオロメチル)ベンゼンに類似する化合物には以下が含まれます。

1-ブロモ-4-(トリフルオロメチル)ベンゼン: ヨウ素とメトキシ基がないため、特定の反応では反応性が低くなります。

1-ヨード-3,5-ビス(トリフルオロメチル)ベンゼン: 追加のトリフルオロメチル基が含まれており、その反応性と用途が変化します。

4-ブロモ-2-メトキシ-1-(トリフルオロメチル)ベンゼン: 類似の構造ですが、置換パターンが異なるため、化学的挙動が異なります.

1-ブロモ-5-ヨード-4-メトキシ-2-(トリフルオロメチル)ベンゼンの独自性は、その特定の置換パターンにあり、これにより独自の反応性とさまざまな用途の可能性が生まれます。

類似化合物との比較

Similar compounds to 1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene include:

1-Bromo-4-(trifluoromethyl)benzene: Lacks the iodine and methoxy groups, making it less reactive in certain reactions.

1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups, altering its reactivity and applications.

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene: Similar structure but different substitution pattern, affecting its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.

特性

分子式 |

C8H5BrF3IO |

|---|---|

分子量 |

380.93 g/mol |

IUPAC名 |

1-bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5BrF3IO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,1H3 |

InChIキー |

ZTZTUJMMOUHHEH-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C(=C1)C(F)(F)F)Br)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)

![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate](/img/structure/B12288915.png)

![[1-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-1-oxopropan-2-yl] acetate](/img/structure/B12288922.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy-](/img/structure/B12288939.png)

![azanium;bis[[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12288953.png)

![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)

![1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12288966.png)

![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)